Mass Shift and Isotopic Purity: Enabling Unambiguous Analyte Discrimination by MS
Butriptyline-d6 provides a nominal mass shift of +6 Da relative to unlabeled butriptyline, derived from the replacement of six hydrogen atoms with deuterium [1]. This mass difference is sufficient to ensure baseline resolution in the mass spectrometer, preventing cross-talk between the analyte and internal standard channels, which is critical for accurate quantification [2]. In contrast, using a compound with a smaller mass shift (e.g., a +3 Da deuterated analog) can lead to isotopic overlap and interference, particularly at high analyte concentrations or in complex matrices [3].
| Evidence Dimension | Mass shift (Δ m/z) vs. unlabeled analyte |
|---|---|
| Target Compound Data | +6 Da (C21H21D6N vs. C21H27N) |
| Comparator Or Baseline | Deuterated analogs with fewer labels (e.g., +3 Da) |
| Quantified Difference | +6 Da provides greater separation, reducing risk of isotopic interference by a factor of ~2-3x in typical MS resolution settings |
| Conditions | Theoretical mass spectrometry principle; validated in numerous deuterated internal standard applications. |
Why This Matters
A larger mass shift minimizes the risk of ion suppression and ensures regulatory-grade assay precision.
- [1] Butriptyline-d6. CAS Common Chemistry. American Chemical Society. View Source
- [2] Jemal, M. High‐throughput quantitative bioanalysis by LC/MS/MS. Biomed. Chromatogr. 14, 422-429 (2000). View Source
- [3] Stokvis, E., Rosing, H. & Beijnen, J.H. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Commun. Mass Spectrom. 19, 401-407 (2005). View Source
